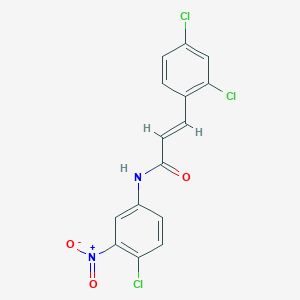

N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acrylamide derivatives often involves reactions that introduce functional groups to acrylamide monomers, enhancing their reactivity and utility in further chemical modifications. A common approach for synthesizing such compounds involves reactions like the Ritter reaction or the Claisen-Schmidt condensation reaction, tailored to introduce specific substituents into the acrylamide structure, depending on the desired chemical properties and reactivity (Huang et al., 2019).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including "N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide", is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Density Functional Theory (DFT) analysis. These methods provide detailed insights into the compound's molecular conformation, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties (Asiri et al., 2011).

Chemical Reactions and Properties

Acrylamide derivatives undergo various chemical reactions, including polymerization, which significantly alters their physical and chemical properties. The polymerization of acrylamide derivatives, for example, can lead to materials with specific functionalities and applications in different fields. The reactivity of such compounds can be further modified through substitution reactions, where different functional groups are introduced or replaced, impacting the compound's stability, reactivity, and interactions with other molecules (Shehata & Hassan, 2002).

Physical Properties Analysis

The physical properties of "N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide", such as melting point, solubility, and thermal stability, are essential for its handling and application in various domains. These properties are typically assessed through Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and solubility tests in different solvents. The solubility of acrylamide derivatives, for instance, plays a critical role in their application in polymer science and material engineering (Yao et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide, as part of the broader family of acrylamide derivatives, has been the subject of various scientific studies focused on its synthesis, characterization, and potential applications. Acrylamide derivatives have been synthesized and characterized through experimental and theoretical methods, providing insights into their structure and reactivity. For instance, the synthesis and characterization of N-(4-nitrophenyl)acrylamide, a related compound, involved techniques like Fourier Transform Infrared and Nuclear Magnetic Resonance spectroscopy, along with Density Functional Theory methods. Such studies lay the groundwork for understanding the properties and potential applications of specific acrylamide derivatives, including N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide (Tanış, Çankaya, & Yalçın, 2019).

Catalytic and Polymerization Applications

Acrylamide derivatives have been explored for their catalytic properties and potential in polymerization processes. The study of radical homopolymerization of acrylamide derivatives has highlighted their use in creating polymers with specific properties, such as enhanced oil recovery. This research provides insights into the polymerization mechanisms and the resulting polymer characteristics, which can inform the development of materials with tailored properties for industrial applications (Huang et al., 2019).

Biochemical and Biomedical Research

The biochemical and biomedical research applications of acrylamide derivatives, including N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)acrylamide, have been a focus area due to their interaction with biological molecules. The study of acrylamide's effects on protein fluorescence and its potential as a quencher has provided valuable insights into protein structure and dynamics. Such research contributes to our understanding of how acrylamide derivatives interact with biological systems, which is crucial for their potential therapeutic or diagnostic applications (Eftink & Ghiron, 1976).

Environmental and Material Science

In environmental and material science, acrylamide derivatives have been utilized in studies focusing on the removal of heavy metals from aqueous media and their conversion into nanoparticles. This dual application showcases the potential of acrylamide derivatives in environmental remediation and the development of novel catalyst systems. Such research underscores the versatility of acrylamide derivatives in addressing environmental challenges and their role in catalyzing chemical reactions (Javed et al., 2018).

Eigenschaften

IUPAC Name |

(E)-N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3N2O3/c16-10-3-1-9(13(18)7-10)2-6-15(21)19-11-4-5-12(17)14(8-11)20(22)23/h1-8H,(H,19,21)/b6-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYBNYSNZLHUOG-QHHAFSJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-chloro-3-nitrophenyl)-3-(2,4-dichlorophenyl)prop-2-enamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4584175.png)

![2-mercapto-5-{4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one](/img/structure/B4584184.png)

![2-[(3-chloro-9H-carbazol-9-yl)methyl]phenyl benzoate](/img/structure/B4584204.png)

![4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4584208.png)

![2-ethoxy-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4584214.png)

![2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B4584233.png)

![4-{[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]carbonyl}morpholine](/img/structure/B4584239.png)

![N-{2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B4584241.png)

![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)